Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative featuring a four-membered azetidine ring at the 6-position and an ethyl carboxylate group at the 3-position. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. The azetidine substituent introduces a compact, strained nitrogen-containing ring, which may enhance metabolic stability and binding affinity compared to larger heterocycles like piperidine or pyrrolidine.
Properties
IUPAC Name |
ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)8-4-5-9(12-11-8)13-6-3-7-13/h4-5H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHTAJCWFFIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine ring followed by the introduction of the azetidine group. One common synthetic route is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for nucleophilic substitution reactions.
Addition: Electrophiles such as halogens (Cl2, Br2) can be added to the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Substituent Variations and Structural Impact
*Calculated based on molecular formula (C10H13N3O2 for azetidine derivative; C12H17N3O3 for hydroxypyrrolidine derivative).
Key Observations :
Biological Activity
Ethyl 6-(azetidin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of pyridazine, characterized by the presence of an azetidine ring. The molecular formula is CHNO, with a molecular weight of 246.26 g/mol. Its structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound interacts with specific proteins and enzymes, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or inducing conformational changes.
- Cellular Effects : It modulates cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis. This modulation can lead to significant changes in cellular behavior.
- Gene Expression : this compound can alter gene expression by interacting with transcription factors, which may result in upregulation or downregulation of target genes.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : It has shown potential antibacterial and antifungal properties against various pathogens. In vitro studies have demonstrated its efficacy against strains like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inducing apoptosis in cancer cell lines. Studies have reported significant reductions in cell viability at certain concentrations .
- Anti-inflammatory Effects : this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 25 µM). Flow cytometry analysis revealed increased levels of apoptotic markers, confirming the compound's potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
